molecular formula C8H3ClN2O4 B105616 4-Chloro-5-nitrophthalimide CAS No. 6015-57-2

4-Chloro-5-nitrophthalimide

Cat. No. B105616
CAS RN: 6015-57-2
M. Wt: 226.57 g/mol
InChI Key: ADLVDYMTBOSDFE-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

4-Chloro-5-nitrophthalimide has a boiling point of 201-203°C and a density of 1.725 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 4-Chloro-5-nitrophthalimide serves as a starting material for synthesizing various chemical derivatives. For instance, it has been used in the synthesis of 4-aminophthalimide, achieved through reduction processes (L. Dan, 2004).
  • Role in Chemical Reactions : It acts as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes. This process is significant for producing Michael adducts with potential herbicidal activity (Shijun Ma et al., 2013).
  • Solubility and Thermodynamics : Research includes the measurement of its solubility in various solvents, crucial for designing its purification process. Solubility varies with temperature and the solvent used, providing essential data for its processing and application in chemical synthesis (Shuo Han et al., 2016).

Applications in Polymer Science

  • Polymer Synthesis : 4-Chloro-5-nitrophthalimide is used in the production of novel polymers like poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole), showcasing its utility in developing materials with high thermal stability and unique properties (R. Sundar et al., 1994).

Molecular Interaction Studies

  • Molecular Complex Formation : Studies include its interaction with other chemicals to form molecular complexes, which can be used as probes in synthetic polypeptides. These interactions are important for understanding molecular interactions in biological systems (J. Carrión et al., 1968).

Unique Chemical Reactions

  • Unusual Nucleophilic Substitutions : Research on 4-Chloro-5-nitrophthalimide also includes exploring its unique reactivity in nucleophilic substitution reactions. This contributes to a broader understanding of its chemical behavior and potential applications in various chemical syntheses (E. Kudrik et al., 1998).

Safety And Hazards

4-Chloro-5-nitrophthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, medical advice should be sought .

properties

IUPAC Name

5-chloro-6-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLVDYMTBOSDFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384216
Record name 4-Chloro-5-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-nitrophthalimide

CAS RN

6015-57-2
Record name 4-Chloro-5-nitrophthalimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Q Zhang, G Chen, S Zhang - Polymer, 2007 - Elsevier
… N-Methyl protected 4-chlorophthalic anhydride was nitrated with HNO 3 to produce N-methyl-4-chloro-5-nitrophthalimide (1). The aromatic nucleophilic substitution reaction between 5,5…
Number of citations: 84 www.sciencedirect.com
EJ Cornish, GE Lee, WR Wragg - Journal of Pharmacy and …, 1966 - academic.oup.com
… The solution was heated at 80" for 30 min, cooled, and poured on to ice (2 kg) to give, after recrystallisation from ethanol, 4-chloro-5-nitrophthalimide, mp 198-200". Found : C, 42.4; H, …
Number of citations: 26 academic.oup.com
EH White, K Matsuo - The Journal of Organic Chemistry, 1967 - ACS Publications
… 4-Chloro-5-nitrophthalimide (12).—The saponification of di… Nitration then led to 95% yields of 4-chloro-5-nitrophthalimide… To a solution of 4chloro-5-nitrophthalimide (9.8 g, 43 mmoles) …
Number of citations: 15 pubs.acs.org
MS Deshmukh, N Sekar - Spectrochimica Acta Part A: Molecular and …, 2015 - Elsevier
… N-Methyl-4-chloro-5-nitrophthalimide (3) was prepared by the reported procedure from 4-… A mixture of N-methyl-4-chloro-5-nitrophthalimide (3) 2.4 g (10 mmol) and urea 0.9 g (15 mmol) …
Number of citations: 12 www.sciencedirect.com

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